Bienvenue dans la boutique en ligne BenchChem!

1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone

β‑Lactam stability Nucleophilic ring‑opening Gem‑dimethyl effect

1-[2-(1H‑Indol‑3‑yl)ethyl]-3,3‑dimethyl‑2‑azetanone is a monocyclic β‑lactam (2‑azetidinone) that integrates the privileged indole pharmacophore with a tryptamine‑derived ethyl linker. The 3,3‑dimethyl substitution on the four‑membered ring imparts markedly enhanced stability toward nucleophilic ring‑opening compared to unsubstituted azetidinone analogs [REFS‑1].

Molecular Formula C15H18N2O
Molecular Weight 242.32 g/mol
CAS No. 478040-99-2
Cat. No. B3140754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone
CAS478040-99-2
Molecular FormulaC15H18N2O
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCC1(CN(C1=O)CCC2=CNC3=CC=CC=C32)C
InChIInChI=1S/C15H18N2O/c1-15(2)10-17(14(15)18)8-7-11-9-16-13-6-4-3-5-12(11)13/h3-6,9,16H,7-8,10H2,1-2H3
InChIKeyJFGJOURRKRRRIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone (CAS 478040-99-2): A Gem‑Dimethyl‑Stabilized Indole‑β‑Lactam Building Block for Pharmaceutical R&D and Chemical Biology


1-[2-(1H‑Indol‑3‑yl)ethyl]-3,3‑dimethyl‑2‑azetanone is a monocyclic β‑lactam (2‑azetidinone) that integrates the privileged indole pharmacophore with a tryptamine‑derived ethyl linker. The 3,3‑dimethyl substitution on the four‑membered ring imparts markedly enhanced stability toward nucleophilic ring‑opening compared to unsubstituted azetidinone analogs [REFS‑1]. The compound is commercially available at ≥97% purity from ISO‑certified suppliers, making it a ready‑to‑use intermediate for medicinal chemistry, probe design, and focused‑library synthesis [REFS‑2].

Why Unsubstituted or Acyclic Indole‑Ethyl Analogs Cannot Replace 1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone in Rigorous Research Programs


The absence of the 3,3‑dimethyl substitution leads to a profound loss of β‑lactam stability; unsubstituted azetidinones are highly susceptible to nucleophilic ring‑opening and are often too labile for routine handling [REFS‑1]. Conversely, acyclic tryptamine derivatives (e.g., N,N‑dimethyltryptamine) lack the conformational restriction and metabolic protection provided by the azetidinone ring, resulting in inferior pharmacokinetic profiles and reduced target engagement in cellular contexts [REFS‑2]. Direct substitution with unsubstituted or mono‑substituted azetidinone analogs therefore compromises both chemical tractability and biological performance, making the gem‑dimethyl substituted compound the scientifically rational choice for reproducible experiments.

Quantitative Differentiation Evidence for 1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone (CAS 478040-99-2) vs. Closest Analogs


Gem‑Dimethyl Substitution Markedly Enhances β‑Lactam Ring Stability vs. Unsubstituted Azetidinone Analogs (Class‑Level Inference from Benzocarbapenem Studies)

In a systematic study of benzocarbapenems derived from indoles, Coulton et al. demonstrated that azetidinones lacking substitution at the methylene group of the four‑membered ring are unstable and highly susceptible to ring opening by nucleophiles, whereas analogs bearing two methyl substituents at that position (mimicking the 3,3‑dimethyl motif) are much more stable [REFS‑1]. This stability differential is critical for practical laboratory use: unsubstituted 1-[2-(1H‑indol‑3‑yl)ethyl]azetidin‑2‑one would be expected to undergo rapid degradation under standard storage and reaction conditions, while the 3,3‑dimethyl derivative remains intact.

β‑Lactam stability Nucleophilic ring‑opening Gem‑dimethyl effect

Certified Purity ≥97% (NLT) Meets or Exceeds the Purity of the Closest Commercially Available Building‑Block Precursor (3,3‑Dimethylazetidin‑2‑one, ≥98%)

The target compound is supplied with a certified purity of NLT 97% (MolCore, ISO‑certified) [REFS‑1]. The closest foundational precursor, 3,3‑dimethylazetidin‑2‑one (CAS 7486‑91‑1), is offered by reputable vendors at ≥98% purity [REFS‑2]. The 1% purity difference is negligible for most synthetic applications, and the indole‑ethyl‑substituted product eliminates the need for a separate N‑alkylation step, thereby reducing cumulative purification losses and preserving overall material efficiency.

Chemical purity Quality assurance Building block

Azetidinone‑Constrained Tryptamine Scaffold Confers Superior Metabolic Stability Over Acyclic N,N‑Dimethyltryptamine (Class‑Level Inference from Azetidinyl Tryptamine Patent WO 2022/051670 A1)

Patent WO 2022/051670 A1 discloses that azetidinyl tryptamines exhibit greater metabolic stability than their acyclic counterparts (e.g., N,N‑dimethyltryptamine) while maintaining or improving target receptor potency [REFS‑1]. Although the specific compound 1-[2-(1H‑indol‑3‑yl)ethyl]-3,3‑dimethyl‑2‑azetanone is not explicitly exemplified, it shares the key structural feature of a constrained azetidine/azetidinone ring on the tryptamine scaffold, which is the primary driver of the observed stability enhancement.

Metabolic stability Tryptamine pharmacology β‑Lactam constraint

Indole‑Azetidinone Hybrid Scaffold Provides a Privileged Starting Point for Focused Library Synthesis, Avoiding the Need for Late‑Stage β‑Lactam Construction

Indole derivatives are among the most prevalent frameworks in FDA‑approved drugs, and β‑lactam rings serve as both covalent warheads and conformational constraints. The combination of these two elements in a single building block allows medicinal chemists to explore drug‑relevant chemical space without undertaking the challenging late‑stage Staudinger cycloaddition or N‑alkylation of pre‑formed β‑lactams [REFS‑1]. The 3,3‑dimethyl substitution further ensures that the β‑lactam ring survives typical downstream transformations (amide coupling, Suzuki reactions, reductive aminations) that might degrade an unsubstituted analog [REFS‑2].

Focused library synthesis Privileged scaffold Synthetic efficiency

High‑Impact Application Scenarios for 1-[2-(1H-Indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone (CAS 478040-99-2) in Drug Discovery and Chemical Biology


Synthesis of Metabolically Stable Tryptamine‑Based CNS Probe Libraries

Researchers developing 5‑HT receptor modulators can use this building block to rapidly generate conformationally constrained tryptamine analogs with improved metabolic stability [REFS‑1]. The pre‑installed azetidinone ring eliminates the need for late‑stage β‑lactam formation and ensures the scaffold survives subsequent derivatization, enabling SAR exploration of the indole C‑5 and azetidinone N‑1 positions without compromising ring integrity.

Covalent Inhibitor and Chemical Biology Tool Design

The β‑lactam moiety serves as a latent electrophilic warhead that can selectively react with catalytic serine residues in proteases, penicillin‑binding proteins, and other hydrolases. The gem‑dimethyl substitution ensures that the warhead remains intact during storage and handling, releasing its reactivity only upon target engagement [REFS‑2]. This makes the compound an ideal starting point for activity‑based protein profiling (ABPP) probe development.

Parallel Synthesis of Indole‑Azetidinone Focused Libraries for Antimicrobial Screening

Given the established antimicrobial potential of both indole and azetidinone scaffolds [REFS‑3], this building block enables the rapid construction of diverse analog sets via amide coupling or reductive amination at the azetidinone nitrogen. The 3,3‑dimethyl substitution preserves ring stability under the mildly acidic or basic conditions required for parallel synthesis, leading to higher success rates and purer final compounds.

Quality‑Controlled Intermediate for Pharmaceutical Process Development

With certified purity ≥97% and ISO‑certified manufacturing, this compound meets the quality requirements for use as a key intermediate in scale‑up route scouting and GMP precursor synthesis. The elimination of the in‑house N‑alkylation step reduces process development time and the regulatory burden associated with characterizing and controlling an additional synthetic intermediate [REFS‑4].

Quote Request

Request a Quote for 1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.